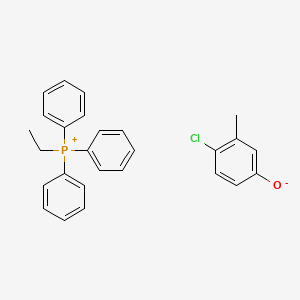
3-Hexylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Hexilbut-3-en-2-ona es un compuesto orgánico con la fórmula molecular C10H18O. Es una cetona con un grupo hexilo unido al tercer carbono de una estructura de butenona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 3-Hexilbut-3-en-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la condensación aldólica de hexanal con acetona en condiciones básicas. La reacción típicamente requiere una base fuerte como el hidróxido de sodio o el hidróxido de potasio para facilitar la formación del intermedio enolato, que luego se somete a condensación para formar el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-Hexilbut-3-en-2-ona puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores y condiciones controladas de temperatura y presión pueden mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-Hexilbut-3-en-2-ona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo cetona es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Se pueden emplear reactivos como los reactivos de Grignard (RMgX) o los compuestos de organolitio (RLi) para reacciones de sustitución nucleofílica.
Principales Productos Formados
Oxidación: Ácidos carboxílicos o aldehídos.
Reducción:
Propiedades
Número CAS |
68318-17-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-methylidenenonan-2-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9(2)10(3)11/h2,4-8H2,1,3H3 |
Clave InChI |
GNRZAJLYNQVOHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


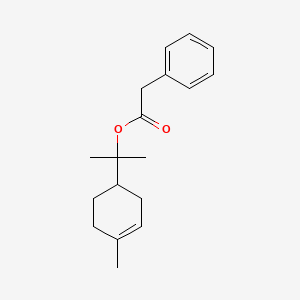
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
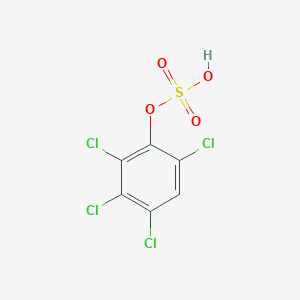
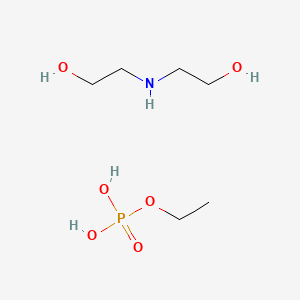
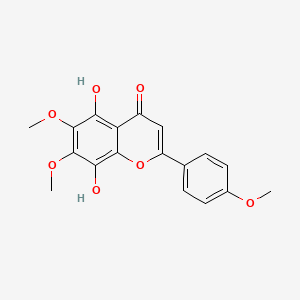

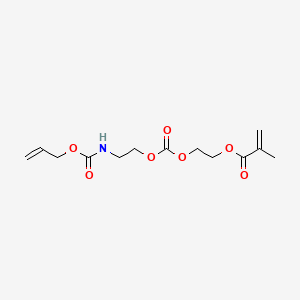
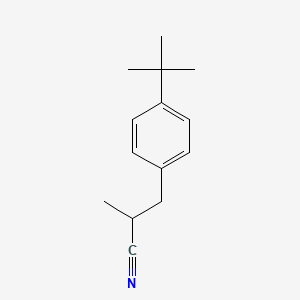
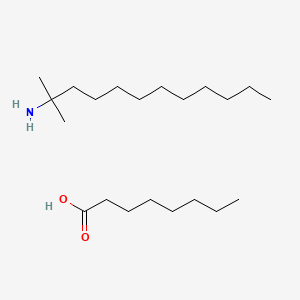

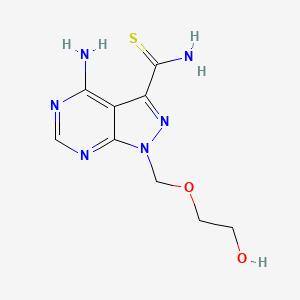
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
